molecular formula C20H20N6O4S B2462206 3-(((3-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)methyl)benzo[d]isoxazole CAS No. 1706106-63-9

3-(((3-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)methyl)benzo[d]isoxazole

Cat. No. B2462206
CAS RN: 1706106-63-9
M. Wt: 440.48
InChI Key: DQSQNCXNIQAOTP-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a pyrazin-2-yl group, a 1,2,4-oxadiazol-5-yl group, a piperidin-1-yl group, a sulfonyl group, and a benzo[d]isoxazole group. These groups are common in many pharmaceuticals and could potentially confer a wide range of biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of the cyclic structures and the various functional groups .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the sulfonyl group could potentially undergo substitution reactions, and the piperidin-1-yl group could participate in reactions with electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups, and its stability could be influenced by the presence of the aromatic rings .

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

The synthesis of 3-(pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid serves as a valuable building block in contemporary medicinal chemistry . Researchers have explored its potential as a scaffold for drug development. Further investigations into its pharmacological properties, binding affinities, and interactions with biological targets are warranted.

Mechanism of Action

Safety and Hazards

The safety and hazards associated with this compound would depend on its biological activity. It’s important to handle all chemicals with appropriate safety precautions. Without specific studies, it’s difficult to predict the potential hazards .

Future Directions

Future research could involve studying the biological activity of this compound, optimizing its synthesis process, and investigating its potential uses in medicine or other fields .

properties

IUPAC Name

3-[[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]sulfonylmethyl]-1,2-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O4S/c27-31(28,13-17-15-5-1-2-6-18(15)29-24-17)26-9-3-4-14(12-26)10-19-23-20(25-30-19)16-11-21-7-8-22-16/h1-2,5-8,11,14H,3-4,9-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQSQNCXNIQAOTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)CC2=NOC3=CC=CC=C32)CC4=NC(=NO4)C5=NC=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(((3-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)methyl)benzo[d]isoxazole

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